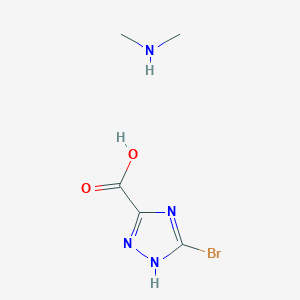

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring, a carboxylic acid group at the 3-position, and an N-methylmethanamine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine typically involves the following steps:

Formation of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: This can be achieved by bromination of 1H-1,2,4-triazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

N-Methylation: The carboxylic acid derivative is then reacted with N-methylmethanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-triazole derivative .

Aplicaciones Científicas De Investigación

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for other heterocycles, allowing it to bind to enzymes and receptors in a similar manner. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-1H-1,2,4-triazole: Lacks the carboxylic acid and N-methylmethanamine groups, making it less versatile in chemical reactions.

1H-1,2,4-Triazole-3-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.

N-Methylmethanamine: A simple amine that lacks the triazole ring, making it less useful in biochemical applications.

Uniqueness

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the carboxylic acid and N-methylmethanamine groups enhance its solubility and binding properties .

Actividad Biológica

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C₅H₈BrN₃O₂

- Molecular Weight : 220.024 g/mol

- Density : 1.8 g/cm³

- Boiling Point : 329.4 °C

Synthesis

The compound can be synthesized through various methods, often involving the reaction of brominated triazole derivatives with carboxylic acids and amines. The synthetic pathways typically yield high purity compounds suitable for biological testing.

Antimicrobial Activity

Several studies have demonstrated that 5-Bromo-1H-1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative and target organism.

Antifungal Activity

Research indicates that triazole compounds can inhibit fungal growth:

- Candida albicans and Aspergillus niger were notably affected, with IC50 values indicating effective antifungal action at low concentrations.

Anticancer Properties

The anticancer potential of 5-Bromo-1H-1,2,4-triazole derivatives has been explored:

- A study reported that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo-1H-1,2,4-triazole | HeLa | 15 | Apoptosis induction |

| 5-Bromo-1H-1,2,4-triazole | MCF-7 | 20 | Mitochondrial disruption |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including the target compound. Results indicated a significant reduction in bacterial viability in treated samples compared to controls.

Study 2: Anticancer Activity

In a comparative analysis involving multiple triazole compounds, the subject compound demonstrated superior activity against breast cancer cells compared to standard chemotherapeutics. The study emphasized structure-activity relationships (SAR), noting that modifications at the N-methyl group significantly enhanced anticancer properties.

Propiedades

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid;N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2.C2H7N/c4-3-5-1(2(8)9)6-7-3;1-3-2/h(H,8,9)(H,5,6,7);3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYVMRBCZMYHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1(=NNC(=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.